molecular formula C28H21NO6 B12215030 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B12215030
M. Wt: 467.5 g/mol
InChI Key: XWDCOVLZTGUFSQ-UHFFFAOYSA-N
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Description

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of chromen, benzofuran, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the benzodioxole and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen, benzofuran, and benzodioxole derivatives that share structural similarities with N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}-1,3-benzodioxole-5-carboxamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C28H21NO6/c1-15(2)16-7-9-22-19(11-16)20(13-25(30)34-22)27-26(18-5-3-4-6-21(18)35-27)29-28(31)17-8-10-23-24(12-17)33-14-32-23/h3-13,15H,14H2,1-2H3,(H,29,31)

InChI Key

XWDCOVLZTGUFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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